molecular formula C17H21NO B1348459 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine CAS No. 418781-20-1

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine

Cat. No.: B1348459
CAS No.: 418781-20-1
M. Wt: 255.35 g/mol
InChI Key: PRQXXDYBYUKDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine is an organic compound that features a methoxy group attached to a phenyl ring and a methylbenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 4-methoxyphenylethanol or 4-methoxyphenylmethanol.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar structure but lacks the methylbenzyl group.

    4-Methylbenzylamine: Similar structure but lacks the methoxyphenyl group.

    2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the methylbenzyl group.

Uniqueness

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine is unique due to the presence of both the methoxyphenyl and methylbenzyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQXXDYBYUKDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366331
Record name 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-20-1
Record name 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.